N'-(5-chloro-2-cyanophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N'-(5-Chloro-2-cyanophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and an ethanediamide linker bridging the 4-methylpiperidine moiety to a 5-chloro-2-cyanophenyl group. The 5-chloro-2-cyanophenyl substituent introduces electron-withdrawing groups (Cl and CN), which may influence solubility, metabolic stability, and target binding. The pyrimidin-2-yl group on the piperidine ring contributes π-π stacking capabilities, a feature common in kinase inhibitors and receptor antagonists.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-15-3-2-14(11-21)16(10-15)25-18(28)17(27)24-12-13-4-8-26(9-5-13)19-22-6-1-7-23-19/h1-3,6-7,10,13H,4-5,8-9,12H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXFBVMBMFXHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-cyanophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide, commonly referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₉H₁₉ClN₆O₂
- Molecular Weight : 398.8 g/mol
- CAS Number : 1234931-54-4
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₆O₂ |
| Molecular Weight | 398.8 g/mol |
| CAS Number | 1234931-54-4 |
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays conducted on various human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that the compound can inhibit cell proliferation effectively.
Case Study Findings
-
Cell Lines Tested :
- A549 : IC₅₀ of 6.75 ± 0.19 μM in 2D assays.
- HCC827 : IC₅₀ of 6.26 ± 0.33 μM.
- NCI-H358 : IC₅₀ of 6.48 ± 0.11 μM.
- Comparative Analysis :
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Initial screening indicated that it possesses moderate antimicrobial effects against certain bacterial strains, although specific data on the spectrum of activity remains limited.
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with DNA, binding predominantly within the minor groove, which could disrupt critical cellular processes such as replication and transcription .
Summary of Research Findings
A summary table of the biological activities observed in various studies is presented below:
| Activity Type | Cell Line/Organism | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 6.75 ± 0.19 | High activity in 2D assays |
| Antitumor | HCC827 | 6.26 ± 0.33 | Significant inhibition observed |
| Antitumor | NCI-H358 | 6.48 ± 0.11 | Efficacy varies in different assay formats |
| Antimicrobial | Various Bacteria | Moderate | Specific strains and mechanisms unclear |
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several classes of piperidine- and pyrimidine-containing analogs. Key comparisons include:
Key Observations :
- Piperidine Substitution: Unlike fentanyl analogs (), which prioritize lipophilic aryl groups for opioid receptor binding, the target compound incorporates a pyrimidin-2-yl group, which may favor interactions with polar or aromatic residues in enzymes or non-opioid receptors .
- Electron-Withdrawing Substituents : The 5-Cl-2-CNPh group distinguishes the target from ’s tetrahydronaphthalenyl derivatives, likely enhancing metabolic stability and electronic interactions compared to purely hydrocarbon substituents .
Functional and Hypothesized Activity
While biological data for the target compound are unavailable, structural analogs provide clues:
- Enzyme Inhibition: Pyridine and quinoline derivatives () exhibit acetylcholinesterase (AChE) inhibition, suggesting the target’s pyrimidine and nitrile groups may enhance similar activity through H-bonding and π-stacking .
- Receptor Targeting: Fentanyl analogs () highlight the importance of piperidine-amide scaffolds in receptor binding. The target’s ethanediamide linker and pyrimidine group may redirect selectivity toward non-opioid targets (e.g., kinases) .
- Solubility and Bioavailability : The 5-Cl-2-CNPh group’s electron-withdrawing nature may improve solubility in polar solvents compared to ’s tetrahydronaphthalenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
